N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzenesulfonamide

Medicinal Chemistry Scaffold Differentiation Carbonic Anhydrase

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzenesulfonamide (CAS 941974-33-0) is a synthetic sulfonamide derivative containing a five-membered isothiazolidine-1,1-dioxide (γ-sultam) heterocycle linked at the para position to an N-phenylbenzenesulfonamide group. With a molecular formula of C15H16N2O4S2 and a molecular weight of 352.4 g/mol, the compound possesses a computed XLogP3 of 1.7, a topological polar surface area (TPSA) of 100 Ų, one hydrogen bond donor, and six hydrogen bond acceptors.

Molecular Formula C15H16N2O4S2
Molecular Weight 352.42
CAS No. 941974-33-0
Cat. No. B2409208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzenesulfonamide
CAS941974-33-0
Molecular FormulaC15H16N2O4S2
Molecular Weight352.42
Structural Identifiers
SMILESC1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C15H16N2O4S2/c18-22(19)12-4-11-17(22)14-9-7-13(8-10-14)16-23(20,21)15-5-2-1-3-6-15/h1-3,5-10,16H,4,11-12H2
InChIKeyQUEZJLFNRXKEGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-[4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzenesulfonamide (CAS 941974-33-0): Structural & Procurement Baseline


N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzenesulfonamide (CAS 941974-33-0) is a synthetic sulfonamide derivative containing a five-membered isothiazolidine-1,1-dioxide (γ-sultam) heterocycle linked at the para position to an N-phenylbenzenesulfonamide group [1]. With a molecular formula of C15H16N2O4S2 and a molecular weight of 352.4 g/mol, the compound possesses a computed XLogP3 of 1.7, a topological polar surface area (TPSA) of 100 Ų, one hydrogen bond donor, and six hydrogen bond acceptors [1]. This structural architecture places it at the intersection of the γ-sultam privileged scaffold family and the benzenesulfonamide pharmacophore class, both of which are associated with enzyme inhibitory activities including carbonic anhydrase, cyclin-dependent kinase, and cyclooxygenase modulation [2][3].

Why N-[4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzenesulfonamide Cannot Be Interchanged with Generic In-Class Analogs


Although numerous benzenesulfonamide derivatives and thiazolidine-containing compounds populate chemical libraries, N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzenesulfonamide occupies a distinct structural niche that prevents reliable substitution. The five-membered isothiazolidine-1,1-dioxide (γ-sultam) ring is not topologically equivalent to the six-membered thiazinane-1,1-dioxide found in sultiame, nor does it share the carbonyl-bearing 4-thiazolidinone scaffold of the extensively studied thiazolidinone-benzenesulfonamide hybrids [1][2]. The unsubstituted N-phenylbenzenesulfonamide terminus provides a specific hydrogen-bonding profile and lipophilicity balance (XLogP3 = 1.7) that methyl-, chloro-, or fluoro-substituted analogs (e.g., CAS 899953-12-9, 946260-08-8, 941931-73-3) cannot replicate [1]. These structural differences manifest as altered binding conformations, metabolic stability, and target selectivity profiles—meaning that assay results from closely related analogs cannot be extrapolated to this compound without direct experimental validation [3].

Quantitative Differentiation Evidence for N-[4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzenesulfonamide (CAS 941974-33-0)


Ring-Size Differentiation: 5-Membered γ-Sultam vs. 6-Membered Thiazinane-1,1-Dioxide (Sultiame)

The target compound incorporates a five-membered isothiazolidine-1,1-dioxide (γ-sultam) ring, whereas the clinically used antiepileptic sultiame (CAS 61-56-3) possesses a six-membered thiazinane-1,1-dioxide ring [1]. This ring-size difference produces distinct conformational constraints: the five-membered γ-sultam adopts an envelope conformation with a ~30° puckering angle, while the six-membered sultiame ring exists in a chair conformation [2]. The resulting spatial orientation of the sulfone group relative to the phenyl linker differs by approximately 0.8 Å in the extended conformation, affecting how the benzenesulfonamide zinc-binding group is presented to metalloenzyme active sites [2]. Additionally, the target compound has a molecular weight of 352.4 vs. 290.4 for sultiame and bears an N-phenylbenzenesulfonamide rather than sultiame's primary sulfonamide (SO2NH2), adding 62 Da and altering both lipophilicity (XLogP3 1.7 vs. sultiame ~0.4) and hydrogen-bond donor count (1 vs. 2) [1][3].

Medicinal Chemistry Scaffold Differentiation Carbonic Anhydrase

N-Phenylbenzenesulfonamide vs. Primary Sulfonamide: Lipophilicity and Binding Profile Differentiation

The target compound features an N-phenyl-substituted benzenesulfonamide terminus (Ar-SO2-NH-Ar'), whereas the primary sulfonamide analog 4-(1,1-dioxidoisothiazolidin-2-yl)benzenesulfonamide (CAS 92222-90-7) terminates in a free SO2NH2 group [1]. This structural difference produces a calculated XLogP3 difference of approximately 1.7 (target) vs. an estimated -0.3 to 0.2 for the primary sulfonamide analog, representing a >10-fold difference in computed n-octanol/water partition coefficient [1]. The additional phenyl ring increases the number of rotatable bonds from 2 to 4 and adds potential for π-π stacking and hydrophobic interactions with enzyme binding pockets [1]. In the context of carbonic anhydrase inhibition, the N-phenyl group may occupy the hydrophobic pocket adjacent to the zinc-binding site, a region exploited by second-generation CA inhibitors to achieve isoform selectivity [2].

Physicochemical Property Drug Design SAR

Unsubstituted Benzenesulfonamide vs. Substituted Aryl Analogs: Steric and Electronic Differentiation

The target compound (CAS 941974-33-0) possesses an unsubstituted benzenesulfonamide phenyl ring, distinguishing it from the para-methyl analog (CAS 899953-12-9, 4-methylbenzenesulfonamide), the ortho-chloro analog (CAS 946260-08-8, 2-chlorobenzenesulfonamide), and the meta-fluoro analog (CAS 941931-73-3, 3-fluorobenzenesulfonamide) [1]. These substituents introduce steric bulk (methyl: +15 Da; chloro: +34.5 Da; fluoro: +18 Da) and electronic perturbations (Hammett σmeta: Cl = +0.37, F = +0.34; σpara: CH3 = -0.17) that modulate both the acidity of the sulfonamide NH (pKa shift of ±0.5-1.0 units) and the electron density of the aromatic ring [2]. For the 3-fluoro analog, published carbonic anhydrase inhibition data indicate activity in the low micromolar range against CA II and CA IV isoforms [3]; however, the absence of the fluorine substituent in the target compound eliminates the electronegative inductive effect that enhances sulfonamide NH acidity for zinc coordination in CA active sites [2]. Consequently, the CA inhibition potency of the target compound is expected to differ from that of the 3-fluoro analog, but the magnitude and direction of this difference have not been quantitatively established in published head-to-head comparisons.

Structure-Activity Relationship Lead Optimization Medicinal Chemistry

γ-Sultam Scaffold vs. 4-Thiazolidinone Scaffold: Chemotype Divergence in Enzyme Inhibition

The target compound contains a saturated isothiazolidine-1,1-dioxide (γ-sultam) ring, which is structurally and electronically distinct from the 4-thiazolidinone (4-oxo-thiazolidine) scaffold present in the extensively studied benzenesulfonamide-thiazolidinone hybrids [1]. In the γ-sultam, the sulfur is in the +4 oxidation state with two S=O bonds (sulfone), creating a tetrahedral geometry at sulfur, whereas the 4-thiazolidinone contains a carbonyl at position 4 and a thioether sulfur [2]. Published data on benzenesulfonamide-thiazolidinone hybrids demonstrate potent α-glucosidase inhibition (IC50 = 0.3456 µM and 0.440 µM for compounds 4e and 4d, comparable to acarbose IC50 = 0.420 µM) and nanomolar hCA II inhibition (Ki = 7.0 nM for compound 4d, more potent than acetazolamide Ki = 12.0 nM) [1]. The γ-sultam scaffold, in contrast, has demonstrated utility as CDK1/CDK2 inhibitors and COX-2/5-LO dual inhibitors in separate chemical series [3][4]. The absence of the 4-carbonyl eliminates a key hydrogen-bond acceptor present in the thiazolidinone series, while the sulfone group provides two additional hydrogen-bond acceptors with different geometric orientation—these features are expected to produce a distinct target selectivity profile, though direct comparative data between the two chemotypes is not available.

Chemotype Differentiation Enzyme Inhibition Scaffold Hopping

Best-Fit Research and Industrial Application Scenarios for CAS 941974-33-0


Scaffold-Hopping Medicinal Chemistry Campaigns Targeting Carbonic Anhydrase Isoforms

The target compound serves as a scaffold-hopping starting point for programs seeking to replace the 4-thiazolidinone or thiazinane-1,1-dioxide (sultiame) cores with a five-membered γ-sultam, as established by the structural evidence in Section 3. Its unsubstituted benzenesulfonamide provides a clean baseline for SAR exploration, while its XLogP3 of 1.7 places it within the optimal lipophilicity range for CNS-penetrant CA inhibitors (XLogP3 1-3) [1]. The compound's distinctive hydrogen-bond donor count (HBD = 1, vs. 2 for sultiame) may reduce desolvation penalty upon binding, potentially translating to improved binding kinetics.

γ-Sultam Privileged Scaffold Library Design for Kinase or Metalloenzyme Screening

Given the demonstrated CDK1/CDK2 inhibitory activity of isothiazolidine-1,1-dioxide-containing compounds and the COX-2/5-LO dual inhibition by γ-sultam derivatives (Section 3, Evidence Item 4), this compound is suitable as a core scaffold for focused library construction targeting the ATP-binding pocket of kinases or the active-site metal of metalloenzymes [2]. The para-phenylenediamine-like core connectivity (sulfonamide-NH-phenyl-γ-sultam) provides a rigid, vectorially defined scaffold amenable to parallel derivatization at the benzenesulfonamide phenyl ring.

Negative Control or Selectivity Profiling Against Primary Sulfonamide Comparators

The N-phenylbenzenesulfonamide terminus (vs. the primary sulfonamide in CAS 92222-90-7) makes this compound a valuable tool for probing the contribution of the sulfonamide NH proton to target engagement, as detailed in Evidence Item 2. In carbonic anhydrase inhibitor programs, this compound can serve as a selectivity control to distinguish zinc-binding-dependent activity (requiring free SO2NH2 or SO2NH-) from alternative binding modes [3]. The 62 Da mass increase relative to sultiame also provides a useful molecular weight reference point for assessing size-dependent permeability trends.

Physicochemical Benchmarking in ADME/PK Optimization Cascades

With well-defined computed physicochemical properties (XLogP3 = 1.7, TPSA = 100 Ų, MW = 352.4, rotatable bonds = 4) [1], the target compound occupies a favorable position within drug-like chemical space according to both Lipinski and Veber rule criteria. It can serve as a reference compound in permeability assays (PAMPA or Caco-2) to benchmark the effect of the γ-sultam sulfone group on passive diffusion relative to carbonyl-containing or thioether analogs. Its single hydrogen-bond donor and six acceptors provide a defined H-bonding profile for validating in silico ADME prediction models.

Quote Request

Request a Quote for N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.